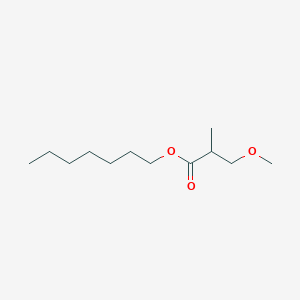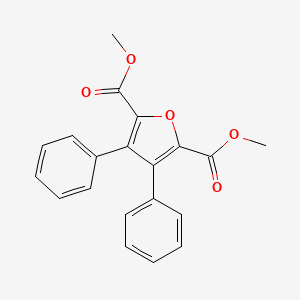
Dimethyl 3,4-diphenylfuran-2,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3,4-diphenylfuran-2,5-dicarboxylate is an organic compound belonging to the class of furan derivatives It is characterized by the presence of two phenyl groups attached to the furan ring and two ester groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 3,4-diphenylfuran-2,5-dicarboxylate typically involves the esterification of furan-2,5-dicarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction proceeds under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of bio-based feedstocks, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 3,4-diphenylfuran-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: this compound alcohols.
Substitution: Halogenated derivatives of this compound
Scientific Research Applications
Dimethyl 3,4-diphenylfuran-2,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of high-performance materials, such as polyamides and polyesters, due to its rigid structure and thermal stability
Mechanism of Action
The mechanism of action of dimethyl 3,4-diphenylfuran-2,5-dicarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release furan-2,5-dicarboxylic acid, which can then participate in further biochemical reactions. The phenyl groups can interact with aromatic receptors, influencing biological pathways .
Comparison with Similar Compounds
Dimethyl furan-2,5-dicarboxylate: Lacks the phenyl groups, making it less hydrophobic and less rigid.
Dimethyl 3,4-furandicarboxylate: Similar ester groups but different substitution pattern on the furan ring.
Dimethyl 2,5-diphenylfuran-3,4-dicarboxylate: Different positioning of the ester groups and phenyl groups.
Uniqueness: Dimethyl 3,4-diphenylfuran-2,5-dicarboxylate is unique due to the specific positioning of the phenyl and ester groups, which confer distinct chemical and physical properties. This makes it particularly suitable for applications requiring high thermal stability and rigidity .
Properties
CAS No. |
88167-82-2 |
|---|---|
Molecular Formula |
C20H16O5 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
dimethyl 3,4-diphenylfuran-2,5-dicarboxylate |
InChI |
InChI=1S/C20H16O5/c1-23-19(21)17-15(13-9-5-3-6-10-13)16(14-11-7-4-8-12-14)18(25-17)20(22)24-2/h3-12H,1-2H3 |
InChI Key |
OXGRGIOFTGVTAL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(O1)C(=O)OC)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-({[3-(Acetyloxy)butyl]sulfanyl}carbonyl)pyridine-2-carboxylic acid](/img/structure/B14383047.png)
![4-[5-(Benzylsulfanyl)-1,3,4-oxadiazol-2-yl]-2-methylquinoline](/img/structure/B14383056.png)

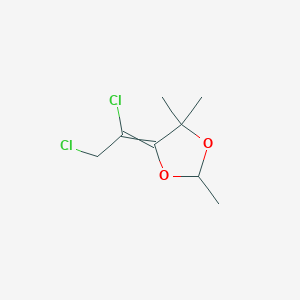
![5-(Dimethylamino)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14383072.png)
![[3-(Piperidine-1-sulfonyl)pyridin-4-yl]methanediol](/img/structure/B14383079.png)
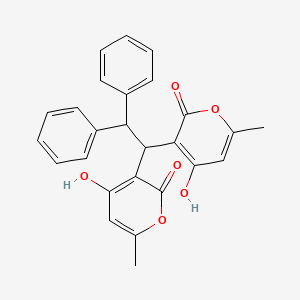

![1-Nitro-4-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene](/img/structure/B14383106.png)

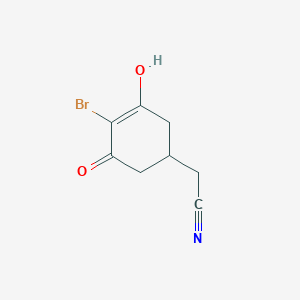
![1-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-3-propylurea](/img/structure/B14383120.png)
